Product packaging for Octyl Maleimide(Cat. No.:CAS No. 4080-76-6)

Octyl Maleimide

Cat. No.: B016141
CAS No.: 4080-76-6
M. Wt: 209.28 g/mol
InChI Key: KIKBJYQCJJXCBZ-UHFFFAOYSA-N
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Description

General Overview of Maleimide (B117702) Chemistry and Significance

The core maleimide structure, 1H-pyrrole-2,5-dione, is an unsaturated imide wikipedia.org. Maleimides are derivatives where the hydrogen atom on the nitrogen is replaced by an alkyl or aryl group wikipedia.org. The defining chemical feature of maleimides is the electron-deficient double bond, rendering it highly reactive towards nucleophilic attack and cycloaddition reactions wikipedia.org. This reactivity is the foundation for their widespread use in various fields, including polymer science, materials science, and chemical biology wikipedia.orgresearchgate.netrsc.org.

Maleimides are crucial in bioconjugation due to their specific and rapid reaction with thiol groups found in cysteine residues of proteins wikipedia.orgacs.org. This selective reactivity allows for precise modification of proteins and peptides, which is vital in developing targeted therapeutics, protein-based microarrays, and immobilized proteins wikipedia.org. The resulting thioether bond formed by the Michael addition of a thiol to a maleimide is a common linkage in antibody-drug conjugates (ADCs), although the stability of this linkage in vivo has been a subject of research wikipedia.orgresearchgate.net.

Historical Context and Evolution of Maleimide Research

Maleimides have been studied for over 50 years and have served as chemical building blocks in the synthesis of various materials, including polymers, crosslinked materials, and bioconjugates researchgate.net. Early research focused on their fundamental reactivity, particularly their participation in Michael additions and Diels-Alder reactions wikipedia.org. Methods for preparing N-substituted maleimides have been explored extensively, typically involving the reaction of maleic anhydride (B1165640) with primary amines, followed by cyclization of the intermediate maleamic acid google.com. Chemical dehydration methods using agents like acetic anhydride have been employed, though separating the product from the reaction mixture can be challenging google.com.

Over time, research has expanded to explore the diverse reactivity of maleimides in polymerization reactions, including homo- and copolymerizations, as well as various cycloadditions researchgate.net. Recent advancements have introduced techniques like photocatalysis and electrochemical methods, offering more sustainable and selective routes for synthesizing complex molecules incorporating the maleimide moiety rsc.org. The application of maleimides in medicinal chemistry, drug discovery, and materials science has seen significant growth, driven by their versatility as reactive coupling agents rsc.org.

Specific Focus on N-Octyl Maleimide within the Maleimide Class

N-Octyl maleimide (also known as Octyl Maleimide or 1-octylpyrrole-2,5-dione) is an organic compound belonging to the maleimide family, distinguished by the presence of an octyl group attached to the nitrogen atom of the maleimide ring nih.gov. This compound's molecular formula is C₁₂H₁₉NO₂ and it has a molecular weight of 209.28 g/mol nih.gov.

The octyl group, a chain of eight carbon atoms, imparts increased hydrophobicity to the molecule compared to maleimides with shorter alkyl chains like N-ethylmaleimide or N-methylmaleimide ontosight.ai. This increased hydrophobicity influences its solubility and its interactions with hydrophobic environments, such as lipid membranes or polymeric cores ontosight.ai.

N-Octyl maleimide can be synthesized through the reaction of maleic anhydride with octylamine (B49996), followed by cyclization . This process typically involves heating the reactants in a solvent, such as toluene (B28343), under reflux conditions, with subsequent purification steps like recrystallization or chromatography .

Research findings indicate that N-octyl maleimide exhibits diverse activities and applications. It has been investigated for its potential biological activities, including antimicrobial and antifungal properties nih.gov. Studies have shown its effectiveness in inhibiting certain fungal pathogens . Furthermore, N-octyl maleimide is utilized in scientific research as a building block in the synthesis of organic molecules and polymers . Its reactivity, particularly its ability to undergo Michael addition with thiols, makes it useful in bioconjugation techniques for modifying proteins and peptides .

The presence of the octyl chain in N-octyl maleimide affects its properties and behavior in different applications. For instance, in the context of copolymers, the length of the n-alkyl side chain, such as the octyl group, can significantly influence surface properties, including solid surface tension acs.org. Copolymers with longer side chains tend to have their surface properties dominated by these alkyl chains, effectively shielding the more polar backbone acs.org.

Chemical Properties of N-Octyl Maleimide

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₂PubChem nih.gov
Molecular Weight209.28 g/mol PubChem nih.gov
XLogP33.8PubChem nih.gov
IUPAC Name1-octylpyrrole-2,5-dionePubChem nih.gov
CAS Number4080-76-6PubChem nih.gov
SMILESCCCCCCCCN1C(=O)C=CC1=OPubChem nih.gov
InChIKeyKIKBJYQCJJXCBZ-UHFFFAOYSA-NPubChem nih.gov

N-Octyl maleimide undergoes characteristic maleimide reactions, including Michael additions with nucleophiles like thiols and amines, Diels-Alder reactions with dienes, and substitution reactions . Its reactivity with thiols to form stable thioether adducts is particularly relevant in bioconjugation wikipedia.org.

Research has also explored the use of N-octyl maleimide in polymerization. Like other maleimides, it can participate in various polymerization mechanisms researchgate.net. However, maleimides are prone to polymerization, and methods for inhibiting unwanted polymerization during synthesis and storage have been developed google.com.

The unique balance of the reactive maleimide group and the hydrophobic octyl chain makes N-octyl maleimide a versatile compound with applications in areas ranging from organic synthesis and polymer science to potential biological applications, where its interaction with hydrophobic environments can be leveraged ontosight.ai.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO2 B016141 Octyl Maleimide CAS No. 4080-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-octylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKBJYQCJJXCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26714-91-0
Record name 1H-Pyrrole-2,5-dione, 1-octyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26714-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60333583
Record name Octyl Maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4080-76-6
Record name Octyl Maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Octyl Maleimide and Its Derivatives

Direct Synthesis Routes from Maleic Anhydride (B1165640) and Octyl Amine

The most common approach for synthesizing N-substituted maleimides, including N-octyl maleimide (B117702), involves the reaction of maleic anhydride with a primary amine, in this case, octyl amine. This reaction proceeds through the formation of a maleamic acid intermediate, followed by a cyclization step to form the imide ring. researchgate.netmdpi.comgoogleapis.comfrontiersin.org

Two-Step Dehydration Protocols

The two-step method is a widely employed strategy for the synthesis of maleimides. The initial step involves the nucleophilic addition of the primary amine (octyl amine) to the anhydride ring of maleic anhydride, which occurs readily under mild conditions, often in a suitable solvent. This reaction yields the corresponding N-octyl maleamic acid. The second step is a dehydration and cyclization of the maleamic acid to form the five-membered maleimide ring. researchgate.netmdpi.comgoogleapis.com

Various dehydrating agents can be employed for the cyclization step. Common reagents include acetic anhydride in the presence of a catalyst such as sodium acetate. mdpi.comgoogleapis.com The reaction is typically carried out by heating the maleamic acid intermediate with the dehydrating mixture in a solvent like toluene (B28343) under reflux conditions. mdpi.comnih.gov While this method is effective, particularly for N-aryl maleimides, the synthesis of N-aliphatic maleimides like N-octyl maleimide using standard dehydration methods can sometimes present challenges or result in lower yields compared to their aromatic counterparts. google.com However, successful synthesis of N-alkyl maleimides via this route has been reported. googleapis.comresearchgate.net

Typical conditions for the two-step synthesis involve reacting maleic anhydride with octyl amine to form the maleamic acid, followed by heating with acetic anhydride and sodium acetate. Solvents such as toluene are frequently used, and the cyclization step often requires reflux temperatures. mdpi.comnih.gov The product, N-octyl maleimide, is then typically purified through techniques like recrystallization or chromatography.

One-Pot Synthesis Approaches

Recent research has explored the use of microwave irradiation to facilitate rapid one-pot synthesis of N-substituted maleimides from maleic anhydride and amines. core.ac.ukarkat-usa.org While specific examples in the literature often focus on amino acids, the principle can be applied to alkyl amines like octyl amine. Microwave heating can lead to enhanced reaction rates and improved yields compared to conventional heating methods. core.ac.uk

A patent describes a one-pot method where maleic anhydride and an organic amine are directly mixed in an organic solvent and heated to produce maleimide compounds. google.com This method has been specifically applied to the synthesis of N-n-octyl-maleimide using n-octyl amine, reporting a yield of 70.3% with light brown bulk crystals as the product. google.com The reaction involved mixing maleic anhydride and n-octyl amine in an organic solvent (such as glacial acetic acid, toluene, acetone, benzene, DMF, methylene (B1212753) dichloride, or trichloromethane) and heating the mixture to 70-120 °C for 2-5 hours. google.com

ReactantsSolventConditionsProductReported Yield
Maleic Anhydride, n-Octyl AmineGlacial acetic acid, toluene, acetone, benzene, DMF, methylene dichloride, or trichloromethane70-120 °C, 2-5 hoursN-n-Octyl-maleimide70.3% google.com

Modification of Pre-existing Poly(maleic anhydride) Copolymers with Octyl Amine

N-octyl maleimide structures can also be introduced into polymeric materials through the reaction of octyl amine with pre-existing copolymers containing maleic anhydride units. Poly(maleic anhydride) (PMA) and its copolymers, such as poly(ethylene-alt-maleic anhydride) (PEMA) or poly(octadecene-alt-maleic anhydride), contain reactive anhydride rings along the polymer backbone. rsc.orgresearchgate.netchemrxiv.orgmcmaster.ca

The reaction of these anhydride groups with primary amines like octyl amine leads to the ring-opening of the anhydride and the formation of amic acid linkages. rsc.orgresearchgate.net Subsequent heating or treatment with dehydrating agents can induce the cyclization of the amic acid groups to form cyclic imides, thereby incorporating the N-octyl maleimide structure into the polymer side chains. researchgate.net

This modification strategy is particularly useful for tailoring the properties of polymer materials. For instance, the surface grafting of octylamine (B49996) onto PEMA thin films has been demonstrated to modify the surface energy of the polymer. rsc.orgrsc.org The reaction involves spin-coating a solution of octylamine onto the PEMA film followed by annealing, which facilitates the reaction between the amine and the anhydride groups, forming amic acid. rsc.org While the immediate product is the amic acid, further treatment can lead to imide formation. researchgate.net

Studies have shown that reacting poly(ethylene-MAn) powder with octylamine in ethanol (B145695) can result in the modification of the polymer. google.com The reaction of anhydride polymers with amines in solution or suspension is a known method to obtain amide or imide derivatives, although side reactions can occur depending on the conditions. google.com The degree of modification can be controlled by adjusting reaction parameters such as reaction time and the concentration of the amine. researchgate.net

Advanced Synthetic Strategies for N-Octyl Maleimide Functionalization

Beyond the direct reaction of maleic anhydride with octyl amine, other synthetic methodologies can be employed to synthesize N-octyl maleimide or to introduce the maleimide functionality onto octyl-containing molecules. These advanced strategies often involve specific coupling reactions that allow for more controlled or selective synthesis.

Mitsunobu Reaction Applications

The Mitsunobu reaction is a versatile coupling reaction that can be utilized for the synthesis of N-substituted maleimides. This reaction typically involves an alcohol, a pronucleophile (in this case, maleimide or a maleimide precursor), a phosphine (B1218219) (commonly triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). galchimia.com

The Mitsunobu reaction can be used to N-alkylate maleimide by reacting maleimide with an octyl alcohol (like 1-octanol) in the presence of the Mitsunobu reagents. researchgate.netcore.ac.uk This reaction effectively replaces the hydroxyl group of the alcohol with the nitrogen of the maleimide. The Mitsunobu reaction is known for its ability to achieve this transformation in a single step under relatively mild conditions. nih.gov A modification of the Mitsunobu reaction has been reported as a high-yielding synthesis method for N-alkyl maleimides. google.com

Alkyl Halide Coupling with Metallic Maleimide Salts

Another strategy for synthesizing N-octyl maleimide involves the reaction of an octyl halide (such as 1-bromooctane (B94149) or 1-iodooctane) with a metallic salt of maleimide. This method relies on the nucleophilicity of the maleimide anion, which can be generated by deprotonating maleimide with a base and forming a salt with a suitable metal cation.

The reaction between an alkyl halide and a metallic maleimide salt is a form of N-alkylation. Research indicates that coupling alkyl halides with metallic maleimide salts can be an effective way to functionalize maleimide. researchgate.net Specifically, using silver maleimide salts has been reported to yield particularly high yields in such coupling reactions. researchgate.net This method would involve preparing the silver salt of maleimide and then reacting it with an octyl halide to form N-octyl maleimide and a silver halide salt.

Polymerization and Copolymerization of Octyl Maleimide

Homopolymerization Mechanisms

The homopolymerization of maleimides, including Octyl Maleimide (B117702), can be initiated through both anionic and free radical mechanisms nih.govalfa-chemistry.com. Homopolymerization of maleimides in bulk via free radicals typically occurs at temperatures above 200°C, leading to the formation of a backbone composed of succinimide (B58015) units nih.gov.

Anionic Polymerization

Anionic polymerization of maleimide can be initiated by base initiators, such as organic pyridine (B92270) bases, particularly in aqueous solutions nih.gov. This type of polymerization can even be conducted at room temperature due to the low activation energy associated with the initiation step wikidata.org. Anionic polymerization is initiated by the nucleophilic binding of an initiating species to the double bond of the monomer nih.gov.

Initiation in anionic polymerization involves nucleophilic attack on the electron-deficient double bond of the maleimide monomer nih.gov. Suitable nucleophilic initiators include hydroxide, alkoxide, cyanide, or carbanion ions nih.gov. Organometallic species, such as alkyl lithium or Grignard reagents, can also serve as initiators by generating carbanions nih.gov. Another method of initiation involves electron transfer, which can occur when alkali metals or similar species are used as initiators nih.gov.

Chain propagation in anionic polymerization proceeds through the reaction of the reactive anionic species with successive monomer units nih.gov. In the absence of chain transfer or termination reactions caused by impurities, the propagating chains remain active, leading to what is often referred to as "living" polymerization nih.gov. This characteristic can result in polymers with an unusually narrow molecular weight distribution, as the rate of polymerization is similar for all growing chains, and chain growth commences nearly simultaneously upon the addition of the catalyst nih.gov.

Chain Initiation

Free Radical Polymerization

Maleimides undergo homopolymerization via free radical mechanisms nih.gov. This process involves radical chain propagation uni.lu. While traditional free radical polymerization can sometimes lead to poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CRP) methods have been developed to synthesize polymers with more well-defined structures and narrower molecular weight distributions uni.lu.

Free radical polymerization is initiated by compounds that generate free radicals when exposed to heat or light fishersci.ca. Common thermal radical initiators include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and organic peroxides such as benzoyl peroxide (BPO) fishersci.ca. AIBN has been utilized as an initiator in the copolymerization of maleimide derivatives fishersci.canih.gov. BPO has also been employed as an initiator in the polymerization of styrene (B11656) and maleimide derivatives uni.lu. These initiators play a crucial role in regulating the initiation step in chain-growth polymerization fishersci.ca.

Copolymerization with Various Monomers

N-octyl maleimide can be copolymerized with various monomers, including styrene nih.govnih.gov. Copolymerization of maleimides with styrene can result in copolymers with a nearly alternating structure, irrespective of the initial monomer feed ratio fishersci.canih.gov. Copolymers of styrene and maleimide derivatives are valuable in the production of high-performance materials due to their unique physicochemical properties, which are influenced by the presence of conjugated double bonds, aromatic rings, and polar carbonyl groups in their molecular structures uni.lu. Styrene/maleimide copolymers can also be synthesized from styrene/maleic anhydride (B1165640) copolymers through post-polymerization modification scribd.com.

With n-Butyl Acrylate (B77674) While specific studies on the radical copolymerization of octyl maleimide with n-butyl acrylate were not extensively detailed in the search results, maleimides are known to copolymerize with alkyl acrylates via radical mechanismsepo.org. Studies involving the copolymerization of alkyl methacrylates with N-(4-chlorophenyl)maleimide have shown the influence of the alkyl group length on copolymer propertiesvot.plvot.pl.

Influence of Octyl Side Chain Length on Polymer Properties The length of the alkyl side chain in N-substituted maleimide copolymers, such as those containing the octyl group, has a notable influence on the properties of the resulting polymers. For both poly(propene-alt-N-(n-alkyl)maleimides) and poly(styrene-alt-N-(n-alkyl)maleimides), increasing the length of the alkyl side chain generally leads to a decrease in the glass transition temperature (Tg)acs.org. This effect is attributed to the longer side chains acting as internal plasticizers, increasing the free volume within the polymer structureacs.orgrsc.org.

Furthermore, the alkyl side chain length affects the surface properties of the copolymer films. For longer side chains (typically above C=6), the surface properties tend to be dominated by the side chains, effectively shielding the more polar polymer backbone researchgate.netacs.org. This can result in surface tension values similar to those of surfaces composed primarily of methyl groups researchgate.netacs.org. The octyl (C=8) side chain is long enough to contribute significantly to this shielding effect researchgate.netacs.org.

The influence of alkyl side chain length on the glass transition temperature of maleimide copolymers can be illustrated with data from studies on poly(propene-alt-N-(n-alkyl)maleimides) (PAlkMI) and poly(styrene-alt-N-(n-alkyl)maleimides) (SAlkMI) acs.org.

Alkyl Side ChainCopolymer TypeGlass Transition Temperature (Tg, °C)
MethylPAlkMI~155 acs.org
EthylPAlkMI~145 acs.org
PropylPAlkMI~130 acs.org
ButylPAlkMI~115 acs.org
PentylPAlkMI~105 acs.org
HexylPAlkMI~95 acs.org
OctylPAlkMI~80 acs.org
DodecylPAlkMI~50 acs.org
MethylSAlkMI~205 acs.org
EthylSAlkMI~196 acs.org
PropylSAlkMI~172 acs.org
ButylSAlkMI~158 acs.org
PentylSAlkMI~145 acs.org
HexylSAlkMI~135 acs.org
OctylSAlkMI~120 acs.org
DodecylSAlkMI~85 acs.org

Chemical Reactivity and Functionalization of Octyl Maleimide

Michael Addition Reactions

Octyl maleimide (B117702) readily undergoes Michael addition reactions, particularly with nucleophiles such as thiols and amines, leading to the formation of thioether and amine adducts, respectively. This type of reaction is typically conducted in the presence of a base, such as triethylamine, often at room temperature.

Thiol-Maleimide "Click" Chemistry

The reaction between thiols and maleimides is a prominent example of Michael addition and is widely recognized as a "click" chemistry reaction due to its efficiency, high reaction rate, and selectivity. researchgate.netrsc.org This reaction forms a stable thiosuccinimide linkage and is extensively used in bioconjugation for modifying proteins and peptides, as well as in material science. researchgate.netpapyrusbio.com

Reaction Mechanism and Kinetics

The mechanism of thiol-maleimide reactions is generally described as a Michael-type addition where the maleimide acts as the Michael acceptor and the thiolate anion as the Michael donor. papyrusbio.com The reaction is initiated by the formation of a nucleophilic thiolate anion. rsc.org This can occur through a base-initiated mechanism, where a weak base deprotonates the thiol, or through a nucleophile-initiated pathway. rsc.org The reaction is known for its rapid kinetics, driven by the electron-withdrawing effects of the carbonyl groups on the maleimide ring and the release of ring strain upon product formation. rsc.org

Stability of Thiol-Maleimide Adducts

While the thiosuccinimide linkage formed by the thiol-maleimide reaction is widely used, its stability, particularly in biological environments, has been a subject of research. researchgate.netspringernature.comd-nb.infoulisboa.pt The thiosuccinimide adduct is susceptible to retro-Michael reactions and thiol exchange with other thiol-containing molecules present in the environment, such as glutathione (B108866). wikipedia.orgresearchgate.netd-nb.infoulisboa.pt This can lead to the premature release of conjugated molecules, which is a concern in applications like antibody-drug conjugates (ADCs). researchgate.netd-nb.info

The stability of the thiosuccinimide linkage can be influenced by the nature of the N-substituent on the maleimide and the pKa of the thiol. researchgate.netd-nb.info N-alkyl-substituted maleimides, like octyl maleimide, tend to form adducts that undergo hydrolysis more slowly compared to those derived from N-aryl maleimides or maleimides with electron-withdrawing N-substituents. d-nb.info Hydrolysis of the succinimide (B58015) ring to a stable succinamic acid thioether can improve the stability of the adduct against retro-Michael reactions and thiol exchange. papyrusbio.comspringernature.comulisboa.ptprolynxinc.com However, the hydrolysis rate of adducts from conventional N-alkyl maleimides can be slow. d-nb.infoprolynxinc.com Strategies to enhance the stability include promoting ring-opening hydrolysis, potentially through force-induced methods or by using maleimides designed for faster hydrolysis. springernature.comprolynxinc.comfrontiersin.org

Nucleophilic Reactions with Amines

Maleimides, including this compound, also react with amines via Michael addition. This reaction involves the nucleophilic attack of the amine on the electron-deficient double bond of the maleimide ring. papyrusbio.com While thiol-maleimide reactions are generally favored at physiological pH due to the higher nucleophilicity of thiolate anions compared to amines, amine-maleimide reactions can occur, particularly at higher pH or with more reactive amine species. researchgate.netresearchgate.net Studies have shown that the rate of reaction is highly dependent on the specific amine compound. papyrusbio.com Although less preferred for targeted drug delivery applications due to potential non-specific reactions with abundant amine groups in proteins, amine-maleimide reactions can still be valuable in protein characterization and polymer modifications. papyrusbio.comresearchgate.netresearchgate.net

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, notably Diels-Alder reactions, where it acts as a dienophile. wikipedia.org In Diels-Alder reactions, maleimides react with conjugated dienes to form cyclohexene (B86901) derivatives. wikipedia.org These reactions can be carried out under thermal conditions or with the aid of Lewis acid catalysts. N-octyl maleimide has been shown to undergo 2:2 double-cycloaddition reactions with monoynes, catalyzed by Nickel(0), to form bicyclo[2.2.2]oct-7-enes. acs.orgacs.orgfigshare.com The maleimide/monoyne molar ratio is an important factor for efficient product formation in these catalyzed cycloadditions. acs.orgfigshare.com Cycloaddition reactions involving maleimides are also relevant in polymer synthesis, particularly in creating polymer networks with thermo-reversible crosslinking points. researchgate.net

Diels-Alder Cycloaddition

The Diels-Alder reaction is a well-established [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring wiley-vch.denih.gov. Maleimides, including this compound, are known to act as effective dienophiles in this reaction due to the electron-deficient nature of their double bond scielo.brfishersci.ca. This reaction is a powerful tool for constructing cyclic systems and has been applied in polymer synthesis wiley-vch.descielo.br.

With Furan (B31954) as Diene

Furan, a conjugated diene, readily participates in Diels-Alder reactions with maleimides scielo.br. The reaction between furan and maleimide derivatives is a widely studied thermoreversible system scielo.brnih.govmdpi.com. This cycloaddition forms Diels-Alder adducts, which can exist as endo and exo diastereomers nih.gov. The reaction conditions, such as temperature and the presence of substituents on the furan or maleimide, can influence the endo/exo ratio rsc.org. For instance, electron-withdrawing substituents on either furan or maleimide can favor the formation of the endo adduct rsc.org. Thermal conditions, such as heating at 60°C, are often specified for reversible bonding in Diels-Alder reactions involving furan derivatives and maleimides .

Retro Diels-Alder Reactions for Reversibility

A significant characteristic of the Diels-Alder reaction between furan and maleimide is its thermal reversibility, known as the retro Diels-Alder (rDA) reaction scielo.brnih.govmdpi.com. At elevated temperatures, the Diels-Alder adduct can undergo cycloreversion, regenerating the original furan and maleimide reactants nih.govmdpi.com. This temperature-sensitive equilibrium makes the furan-maleimide system particularly interesting for the design of dynamic covalent materials, such as self-healing polymers and reversible cross-linked networks scielo.brnih.govmdpi.com. The retro Diels-Alder reaction is favored at high temperatures, leading to a decrease in the concentration of the Diels-Alder adduct nih.gov. Factors such as high temperature and the presence of nucleophiles can induce faster retro Diels-Alder kinetics rsc.org. The reversibility of this reaction allows for processes like repeatable healing in materials nih.gov.

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions involve the formation of a four-membered cyclobutane (B1203170) ring from two alkene molecules upon irradiation with light nih.govlibretexts.org. This reaction is typically performed photochemically because the thermal [2+2] cycloaddition is often symmetry-forbidden libretexts.org. Maleimides can undergo photochemical [2+2] cycloaddition with alkenes nih.govmdpi.com.

N-Alkyl Maleimides vs. N-Aryl Maleimides Reactivity

The photochemical reactivity in [2+2] cycloadditions differs between N-alkyl maleimides and N-aryl maleimides nih.govacs.orgresearchgate.net. N-alkyl maleimides, such as this compound, can undergo this reaction under UV irradiation (e.g., 370 nm) without the need for an external photocatalyst, often yielding products in high yields nih.govacs.orgresearchgate.net. This is attributed to their adequate triplet quantum yield, which allows for intersystem crossing to the reactive triplet state acs.orgnih.gov. In contrast, N-aryl maleimides typically require a photosensitizer and longer wavelength irradiation (e.g., 440 nm) to facilitate the reaction nih.govacs.orgresearchgate.net. N-aryl maleimides have approximately zero triplet energy, necessitating a sensitizer (B1316253) to transfer triplet energy for product formation acs.orgnih.gov.

Photoinitiator-Free Crosslinking

Maleimides are attractive for photopolymerization applications because they can participate in radical mechanisms without requiring a separate photoinitiator researchgate.netfrontiersin.org. N-substituted maleimides can act as monomeric photoinitiators, inducing the polymerization of other monomers upon UV irradiation researchgate.netresearchgate.net. Highly crosslinked polymer networks can be produced by photo-induced copolymerization involving maleimides, sometimes in conjunction with other monomers like divinyl ethers, in photoinitiator-free systems researchgate.net. This photoinitiator-free approach can be less sensitive to oxygen inhibition compared to traditional UV-curable acrylate (B77674) resins researchgate.netresearchgate.net.

Photosensitizer Effects

While N-alkyl maleimides can undergo photochemical [2+2] cycloaddition without a photosensitizer, the reaction rate can be enhanced by their addition researchgate.net. Photosensitizers absorb light and then transfer energy to the maleimide, promoting it to its reactive triplet excited state acs.orgnih.gov. For N-aryl maleimides, a photosensitizer is often essential for the reaction to occur efficiently nih.govacs.orgresearchgate.net. Thioxanthone, for example, has been identified as an effective photosensitizer for the photochemical [2+2] cycloaddition of N-aryl maleimides with olefins nih.govacs.org. The use of maleimide-functionalized photosensitizers has also been explored in applications like photodynamic therapy, where the maleimide group can facilitate bioconjugation acs.orgworldscientific.combohrium.com.

4.3. Other Chemical Modifications 4.3.1. Functionalization of Reduced Graphene Oxide via Thiol-Maleimide Chemistry

Reduced graphene oxide (rGO) is a two-dimensional carbon nanomaterial with significant potential in diverse applications, such as drug delivery and photothermal therapy mdpi.com. Its large specific surface area and excellent photothermal conversion capabilities in the near-infrared spectrum make it a promising candidate mdpi.com. However, achieving effective covalent functionalization of rGO poses challenges due to the relatively low number of intrinsic reactive functional groups like carboxyl and alcohol moieties on its basal plane nih.govacs.orgacs.org. While non-covalent functionalization methods, often relying on π-π stacking interactions, have been explored, they may not be suitable for all types of molecules, particularly those lacking strong non-covalent affinity for the rGO surface acgpubs.org.

To facilitate robust covalent modification, strategies have been developed to introduce reactive "clickable" handles onto the rGO structure nih.govacs.orgacs.org. A prominent approach involves utilizing the highly efficient and selective thiol-maleimide click chemistry axispharm.comthermofisher.comuu.nl. This reaction is characterized by its rapid kinetics and specificity towards sulfhydryl (thiol, -SH) groups, proceeding readily under mild conditions, typically within a pH range of 6.5 to 7.5, and notably, without the need for metal catalysts nih.govacs.orgacs.orgaxispharm.comthermofisher.com. The reaction involves a Michael addition of the thiol group to the electron-deficient double bond of the maleimide, resulting in the formation of a stable, irreversible thioether bond axispharm.comthermofisher.com.

In the context of rGO functionalization, this chemistry is often implemented by first anchoring a molecule containing a maleimide group onto the rGO surface nih.govacs.orgacs.org. This anchoring is frequently achieved through non-covalent interactions, such as the π-π stacking between aromatic components of the anchor molecule and the rGO basal plane nih.govacs.orgacs.org. For example, a maleimide-containing catechol derivative, referred to as dopa-MAL, has been effectively used as a surface anchor on rGO nanosheets nih.govacs.orgacs.org. The catechol moiety of dopa-MAL facilitates its non-covalent association with rGO, while the pendant maleimide group serves as a reactive site for subsequent conjugations nih.govacs.orgacs.org.

With maleimide groups successfully presented on the rGO surface via such anchoring strategies, a wide array of thiol-containing molecules can then be covalently attached through the highly specific thiol-maleimide reaction nih.govacs.orgacs.org. This modular approach enables the functionalization of rGO with diverse chemical species, including peptides, proteins, or other molecules bearing a free thiol group nih.govacs.orgacs.orgaxispharm.com. Research has demonstrated the successful conjugation of model thiols like glutathione and 6-(ferrocenyl)hexanethiol to maleimide-modified rGO nih.govacs.orgacs.org. Furthermore, this chemistry has been successfully applied to attach a cancer cell targeting cyclic peptide, c(RGDfC), to dopa-MAL-modified rGO, showcasing its utility in constructing targeted drug delivery systems nih.govacs.orgacs.org.

The ability of the thiol-maleimide reaction to occur efficiently and selectively under ambient, metal-free conditions makes it a highly valuable tool for precisely tailoring the surface chemistry and properties of rGO for specific applications nih.govacs.orgacs.orgaxispharm.comthermofisher.com. The resulting stable thioether linkage ensures the permanent attachment of the functionalizing molecule to the rGO scaffold thermofisher.com. This functionalization strategy is crucial for developing advanced rGO-based materials with improved biocompatibility, specific targeting capabilities, and enhanced capacity for carrying therapeutic or diagnostic agents mdpi.comnih.govacs.orgacs.org.

Advanced Characterization Techniques in Octyl Maleimide Research

Spectroscopic Analysis

Spectroscopic methods are powerful tools for identifying and characterizing the chemical bonds and functional groups present in octyl maleimide (B117702). These techniques provide unique spectral fingerprints that can be used to confirm the compound's structure and assess its purity. Surface-Enhanced Raman Spectroscopy (SERS) can offer semi-quantitative detection of maleimides, exhibiting characteristic peaks at 1,660 cm⁻¹ (C=O stretch) and 1,400 cm⁻¹ (C-N-C bend). While UV spectroscopy at 310 nm can track maleimide consumption, it may lack specificity in complex mixtures. FTIR and NMR are widely used for verifying the chemical structures of maleimide-containing compounds, including copolymers and monomers. researchgate.netresearchgate.net

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a valuable technique for identifying the functional groups in octyl maleimide through their characteristic vibrational frequencies. This method is used for structural validation. Studies on substituted maleimide dyes have reported FTIR data with characteristic peaks for the maleimide group, such as C=O stretches around 1695-1708 cm⁻¹ and C=C stretches around 1361-1617 cm⁻¹. rsc.org For N-n-octyl-maleimide, IR(KBr) data has been reported. google.com FTIR is also employed to confirm the structure of polymer networks formed through reactions involving maleimide. researchgate.net Analysis of octylamine (B49996) functionalized samples by FTIR shows carbonyl vibrations in the 1500–1800 cm⁻¹ range and C–H stretching vibrations between 2700–3000 cm⁻¹. researchgate.net Specific peaks for the octylamine alkyl chain C-H stretching are observed at 2919 cm⁻¹ and 2851 cm⁻¹, with C-N bending appearing at 1460 cm⁻¹. researchgate.net In studies of furan (B31954)/maleimide systems, FTIR spectra can show changes in peaks corresponding to maleimide (e.g., 1146 cm⁻¹) and the resulting succinimide (B58015) (e.g., 1180 cm⁻¹) structures. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for definitive structural confirmation and assessment of purity. Both ¹H and ¹³C NMR are standard techniques used for identifying the structures of maleimide monomers and polymers. researchgate.net

¹H NMR

¹H NMR spectroscopy is a fundamental technique for the structural characterization of this compound. It is required for structural validation, with the maleimide proton peaks typically appearing in the δ 6.7–7.0 ppm range. ¹H NMR data for related octyl compounds, such as octyl 4-methylbenzoate and octyl benzoate (B1203000), show characteristic shifts for the protons in the octyl chain. rsc.org ¹H NMR spectra are also used to study the thermal stability of maleimide systems. semanticscholar.org

Table 1: Representative ¹H NMR Chemical Shifts for Octyl Chain Protons (CDCl₃) rsc.org

Proton TypeChemical Shift (δ, ppm)
-OCH₂-~4.3
-CH₂- (adjacent to OCH₂)~1.7-1.8
-(CH₂)n-~1.2-1.4
-CH₃~0.8-0.9
¹³C NMR

¹³C NMR spectroscopy provides information about the carbon atoms within the this compound structure and is required for structural validation. ¹³C NMR data for related octyl compounds like octyl 4-methylbenzoate and octyl benzoate show distinct signals for the carbon atoms in the octyl chain and the ester/aromatic carbons. rsc.org ¹³C NMR is also used in the structural identification of silicon-containing maleimide monomers. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Octyl Chain Carbons (CDCl₃) rsc.org

Carbon TypeChemical Shift (δ, ppm)
-OCH₂-~64-65
-CH₂- (adjacent to OCH₂)~25-26
-(CH₂)n- (various)~28-32
-CH₃~14

Thermal Analysis

Thermal analysis techniques are crucial for understanding the behavior of this compound and its derivatives under varying temperatures. These methods provide information on thermal transitions, stability, and curing behavior, particularly relevant for applications in polymer science and materials. Thermal stability of maleimide-containing polymers is often assessed using techniques like thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.netresearchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. torontech.com It is used to investigate the thermal and thermotropic properties of maleimide copolymers and polymer networks. researchgate.netresearchgate.net DSC can identify key thermal events such as glass transition temperature (Tg), melting points, crystallization, curing reactions, and decomposition. torontech.com In studies of maleimide systems, DSC curves can reveal glass transition regions and exothermic peaks indicative of reactions like homopolymerization of maleimide groups. nih.gov Modulated DSC (MDSC) can further separate overlapping thermal events, such as glass transition and enthalpic relaxation. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides valuable information about the thermal stability and decomposition behavior of materials. In the context of maleimide derivatives, TGA has been employed to assess the thermal properties of monomers and polymers. For instance, TGA was used to analyze the thermal properties of silicon-containing maleimide polymers, revealing that the introduction of alkylsilane side chains can influence thermal stability researchgate.net. Another study utilizing TGA on a catalyzed mix containing a maleimide-functional monomer showed residual weights of 100.0%, 99.64%, and 97.90% at 100, 200, and 300°C, respectively, with a thermal decomposition onset temperature of 422.8°C google.com. TGA has also been used to evaluate the thermal stability of copolymers involving octyl methacrylate (B99206) and N-(4-chlorophenyl)maleimide vot.pl. Additionally, TGA has been applied to functionalized nanoparticles, indicating the presence of organic molecules attached to the nanoparticle surface after functionalization steps rsc.org.

Morphological and Structural Characterization

Morphological and structural characterization techniques provide insights into the physical form, surface features, and internal arrangement of this compound and related materials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high resolution rsc.orgthermofisher.com. It has been used in studies involving maleimide derivatives to examine the surface structure of various materials. While direct studies focusing solely on this compound using SEM were not prominently found, SEM is a standard technique for characterizing the morphology of polymers and nanoparticles where maleimide functionalities might be present or incorporated researchgate.net. For example, SEM has been used to investigate the structural characteristics of zeolites and to examine the morphology of microparticles rsc.orgresearchgate.net. The technique can reveal details about particle shape, size distribution, and surface texture.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of internal structures and finer details of materials at the nanoscale acs.org. TEM has been utilized in research involving maleimide-decorated liposomes to confirm their size and morphology, showing homogeneous liposomes with a clear spherical shape acs.org. TEM analysis has also been used to determine the approximate size of nanoparticles, such as doped superparamagnetic iron oxide nanoparticles, which were found to be around 8-10 nm rsc.org. This technique is valuable for examining the ultrastructure of materials incorporating maleimide compounds.

X-ray Diffraction (XRD) and Wide-Angle X-ray Scattering (WAXS)

X-ray Diffraction (XRD) and Wide-Angle X-ray Scattering (WAXS) are techniques used to study the crystalline structure of materials wikipedia.orglibretexts.org. WAXS, in particular, focuses on scattering at wide angles, providing information about sub-nanometer-sized structures and is commonly used in polymer science to determine the degree of crystallinity, chemical or phase composition, texture, and crystallite size wikipedia.orglibretexts.org. While specific applications of XRD or WAXS directly on pure this compound were not detailed in the search results, these techniques are fundamental for characterizing the structural properties of crystalline or semi-crystalline materials, including polymers and composites that may incorporate maleimide monomers or derivatives rigaku.compsu.edu. They can identify different crystalline phases and provide information about the arrangement of atoms and molecules within the material.

Electrochemical Studies

Electrochemical studies, particularly cyclic voltammetry, are employed to investigate the redox behavior and electronic properties of chemical compounds.

Cyclic Voltammetry

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the reduction and oxidation reactions of an analyte nih.gov. It involves sweeping the potential of a working electrode and measuring the resulting current. CV has been applied in studies involving maleimide derivatives, primarily to understand their redox characteristics and reaction mechanisms. For instance, electrochemical studies using cyclic voltammetry were conducted on N-azobenzene maleimides to determine their oxidation-reduction reactions researchgate.netmdpi.com. CV can provide insights into the electron transfer processes that maleimide compounds undergo, which is relevant for applications in areas such as polymer chemistry and sensing researchgate.netfishersci.ca. While direct CV studies specifically on this compound were not extensively detailed, the technique is broadly applicable to maleimide systems to probe their electrochemical activity cmu.edu.

Advanced Spectroscopic and Microscopic Techniques

The investigation of this compound and its behavior in complex systems benefits significantly from advanced spectroscopic and microscopic techniques. These methods offer high sensitivity, spatial resolution, and the ability to probe specific molecular interactions and structural arrangements.

Synchrotron- and Laser-based Techniques

Synchrotron radiation-based techniques offer unique capabilities for materials analysis due to their high intensity, tunability, and orientation metabolomicsworkbench.orgnih.gov. These characteristics are particularly advantageous for examining local structures, analyzing small sample areas or monolayers, and performing detailed chemical and structural analyses metabolomicsworkbench.orgnih.gov. Synchrotron-based methods like X-ray Absorption Fine Structure (XAFS), X-ray diffraction, X-ray reflectivity, and X-ray photoelectron spectroscopy (XPS) are powerful tools for investigating the composition and structure of various materials metabolomicsworkbench.orgnih.govepa.gov. While synchrotron radiation is a valuable tool in materials science and has been applied to study various materials including those potentially containing maleimide derivatives epa.gov, specific detailed research findings focusing solely on the characterization of this compound using synchrotron-based techniques were not prominently found in the consulted literature.

Laser-based techniques are also widely employed in the characterization of maleimide compounds and materials. Surface-Enhanced Raman Spectroscopy (SERS), utilizing laser excitation, has been demonstrated as an effective method for detecting and quantifying maleimide. This technique offers high sensitivity and can provide vibrational fingerprints of the molecule. Confocal laser scanning microscopy (CLSM), another laser-based imaging technique, has been used to visualize the penetration pathways of maleimide-decorated liposomes, demonstrating its utility in studying the behavior of maleimide-containing formulations in biological contexts. Multiangle laser light scattering, often coupled with techniques like Gel Permeation Chromatography (GPC), is used to determine the molecular weights and structural characteristics of polymers, including those initiated with maleimide functional groups. Laser flash photolysis has also been applied in studies involving maleimide derivatives to investigate photochemical reaction mechanisms. While these laser-based methods have been applied to maleimides and related structures, specific detailed research findings solely on this compound using these advanced laser techniques were not extensively detailed in the reviewed snippets.

Three-Dimensional Characterization by Electron and X-ray Techniques

Electron microscopy techniques provide valuable insights into the surface morphology and internal structure of materials at high resolution. Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are commonly used to characterize the surface morphology of films and materials, including those based on maleimide copolymers. Transmission electron microscopy (TEM) allows for the visualization of the internal structure and morphology of nanoparticles and self-assembled systems containing maleimide moieties, such as maleimide-decorated liposomes and organic-inorganic hybrid materials. SEM has also been used to examine the packing materials used in chromatographic columns for separating maleimide-labeled protein variants, and both SEM and TEM have been applied to characterize maleimide-functionalized nanocomposites. These microscopic techniques are essential for understanding how the presence of this compound might influence the morphology and structure of materials in which it is incorporated.

Theoretical and Computational Studies on Octyl Maleimide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. It has been extensively applied to study the reactions involving maleimides, offering valuable information about reaction pathways, transition states, and energy barriers.

Reaction Pathway Investigations

DFT calculations are instrumental in mapping out the potential energy surfaces of reactions involving maleimides. By identifying intermediates and transition states, researchers can gain a detailed understanding of how these reactions proceed at a molecular level. Studies on related maleimide (B117702) reactions, such as thiol-maleimide "click" chemistry and Michael additions, have utilized DFT to elucidate their complex mechanisms under various conditions, including different solvents, initiators, and coreactants. colab.wsrsc.orgresearchgate.netnih.govacs.org For instance, DFT calculations have been used to investigate the energetics and kinetics of reactions between a representative thiol (methyl mercaptan) with N-allyl and N-propargyl maleimide under both base-initiated and radical-mediated conditions, helping to explain the factors behind selective and nonselective reactions. colab.wsnih.gov Theoretical studies have also examined the fundamental mechanism of curing reactions of maleimide resins through Michael additions of amines using ab initio calculations on model systems. cmu.edu

Solvent Effects Modeling (e.g., Onsager model)

The influence of solvent on the reactivity and selectivity of maleimide reactions is significant. Computational studies often incorporate solvent effects through various models, such as implicit continuum models like the Polarizable Continuum Model (PCM) or the Onsager model. unisi.itauburn.edu These models treat the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and their impact on reaction energetics. Studies on thiol-maleimide reactions have investigated the influence of different solvents (e.g., chloroform, ethane (B1197151) thiol, and N,N-dimethylformamide) on the reaction mechanism and kinetics using density functional methods. rsc.orgresearchgate.netacs.org These calculations indicate that the choice of solvent can directly influence the reaction mechanism, leading to base-, nucleophile-, or ion pair-initiated pathways. rsc.orgresearchgate.netacs.org

Energetics and Kinetics of Thiol-Maleimide Reactions

DFT calculations are particularly valuable for determining the energetics and kinetics of thiol-maleimide reactions, which are important in various applications, including bioconjugation and polymer synthesis. researchgate.netacs.orgatto-tec.com By calculating activation energies and reaction free energies, computational studies can predict reaction rates and equilibrium constants. colab.wsnih.gov For example, CBS-QB3 calculations have been used to investigate the energetics and kinetics of reactions between a representative thiol and N-substituted maleimides under different conditions. colab.wsnih.gov Computational and kinetic modeling can predict rate constants for various steps in polymerization reactions and relate alkene structure to reactivity. colab.ws The interplay between reaction conditions, kinetics, and selectivity in thiol-maleimide reactions has been explored computationally, providing insights relevant to small molecule synthesis, bioconjugation chemistry, and multifunctional materials. rsc.orgresearchgate.netacs.org

Molecular Modeling for Conformation Elucidation

Molecular modeling techniques, including conformational analysis and molecular dynamics simulations, are employed to understand the three-dimensional structures and flexibility of maleimide compounds and their adducts. These studies can help elucidate preferred conformations and how they might influence reactivity or interactions with other molecules. Geometry optimizations for maleimide adducts have been performed using ab initio calculations to understand their structural features. nih.gov Molecular modeling has also been used in the study of polymer systems containing maleimides to analyze aggregation mechanisms and interactions. researchgate.net Conformational analysis aims to characterize the structures a molecule can adopt and how these influence its properties, often involving identifying minimum energy conformations on the potential energy surface. upc.edu

Mechanistic Insights into Polymerization and Reaction Pathways

Computational studies provide crucial mechanistic insights into the polymerization of maleimides and their participation in various reaction pathways. DFT and other computational methods can help explain initiation mechanisms, propagation steps, and the influence of different catalysts or conditions on polymer structure and properties. For example, the mechanism of initiation in the self-photopolymerization of maleimides has been investigated computationally, suggesting an electron transfer mechanism leading to a radical anion that initiates polymerization. specificpolymers.com Theoretical studies have also examined the grafting reaction mechanisms of maleimide to polymers like polyethylene (B3416737) in processes like UV radiation cross-linking. mdpi.com Computational approaches are used to study monomer-template interactions in molecularly imprinted polymers to understand selectivity during the prepolymerization step. researchgate.net Mechanistic studies using computational methods, alongside experimental data, are vital for understanding complex reactions involving maleimides, such as cycloadditions and Michael additions, which are fundamental in polymer synthesis and modification. colab.wsnih.govcmu.eduunisi.itnih.govresearchgate.netacs.orgacs.orgaston.ac.uknih.gov

Applications of Octyl Maleimide in Materials Science and Biomedical Research

Polymer and Resin Systems

Maleimide (B117702) derivatives, including octyl maleimide, are incorporated into various polymer and resin systems to enhance their properties or introduce new functionalities. googleapis.comgoogle.comgoogle.com These compounds serve as monomers or modifiers in the synthesis of a range of polymeric materials.

Maleimide resins are a class of thermosetting resins known for their high heat resistance and dimensional stability, making them suitable for applications such as printed wiring boards. google.comgoogle.com Maleimide-terminated polyimides are also explored in applications requiring high thermal stability, such as electronics packaging. google.com

Polyimides are generally characterized by high thermal stability, attributed to their rigid-chain molecular structure. iaea.orgmdpi.com The incorporation of maleimide functionalities can contribute to the thermal performance of thermosetting systems. For instance, maleimide-functionalized phenolic resins have demonstrated higher thermal stability. researchgate.net Aliphatic, low modulus maleimide-terminated polyimides exhibit high temperature stability based on thermogravimetric analysis (TGA). google.com Studies on modified copolymers, such as octadecene-alt-maleic anhydride (B1165640) derivatives, have shown increased thermal stability upon yielding maleimide structures. researchgate.net

Maleimide-containing polymers have garnered considerable interest in the development of self-healing materials. specificpolymers.comresearchgate.net The self-healing capability often relies on reversible chemical reactions, such as the Diels-Alder (DA) reaction between a diene (like furan) and a dienophile (maleimide). specificpolymers.comresearchgate.netdokumen.pubrsc.org This reaction forms thermoreversible bonds within the polymer network that can break and reform, allowing the material to repair damage. rsc.org Other diene-maleimide pairs, such as anthracene-maleimide, have also been utilized for creating thermally induced self-healing materials. rsc.orgrsc.org Self-healing can occur through the reformation of mechanically cleaved DA adducts. rsc.org Maleimide groups can also contribute to self-healing properties in hydrogels through Diels-Alder cycloaddition. researchgate.net

Maleimide-containing polymers are applicable in UV-curable materials and photoresists. specificpolymers.comgoogle.com Maleimides are attractive for photopolymerization due to their ability to undergo radical polymerization, sometimes without the need for a photoinitiator, or through photocyclodimerization. researchgate.netfrontiersin.org Photocrosslinking of maleimide-functionalized polymethacrylates, for example, can proceed via [2+2]-cycloaddition. researchgate.net Maleimide functional groups can induce photochemical crosslinking in various materials, including nanofibers and hydrogels. researchgate.netresearchgate.net Perfluoropolyalkylether maleimides have been used to modify the surface properties of photoinitiator-free UV-cured polymers. frontiersin.org Photosensitive resin compositions for applications like color filters can utilize binders that undergo photo-induced crosslinking, with resins derived from anhydride-containing copolymers reacted with amines to form maleimide derivatives being relevant in this context. google.com

Maleimide serves as a valuable functional building block for synthesizing polymers with controlled architectures. researchgate.net Controlled radical copolymerization techniques, such as the copolymerization of styrene (B11656) with N-substituted maleimides, allow for the preparation of polymers with controlled primary structures and the precise incorporation of maleimide units into the polymer chains. nih.gov N-maleimido-functionalized hydrophilic polymers can be synthesized using controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). researchgate.net Maleimide functional groups can be introduced at the chain ends of polymers, providing a handle for further functionalization through reactions such as thiol-maleimide coupling and Diels-Alder reactions. researchgate.netacs.org Maleimide-functionalized polymers like poly(L-lactide-co-glycolide) (PLGA-Maleimide) are used in the preparation of nanoparticles, including those for drug delivery systems. nanosoftpolymers.com

The incorporation of maleimide derivatives, particularly those with varying alkyl chain lengths like this compound, can significantly influence the surface properties of polymers. researchgate.netacs.orgresearchgate.net In copolymers containing maleimide with n-alkyl side chains, longer side chains tend to dominate the surface properties and effectively shield the more polar polymer backbone. acs.orgresearchgate.net this compound's hydrophobic nature, in contrast to more hydrophilic maleimide derivatives, suggests its utility in applications requiring interaction with hydrophobic environments or modification of hydrophobic surfaces. Perfluoropolyalkylether maleimides, for instance, have been shown to modify the surface properties of UV-cured polymers through surface segregation. frontiersin.org Maleimide groups can also be employed for the immobilization of biomolecules on various surfaces, including polymeric materials, through reactions like thiol-maleimide conjugation. researchgate.net

This compound and its derivatives play a role in biomedical research primarily through their use in modifying biomaterials and facilitating bioconjugation. Maleimide's selective reactivity with thiol groups, particularly cysteine residues in proteins, is widely exploited for bioconjugation, enabling the modification of proteins and peptides to enhance their stability or functionality. specificpolymers.comontosight.aiorganixinc.com This reactivity is fundamental in creating stable covalent linkages between maleimide-functionalized polymers and thiol-containing biomolecules. researchgate.net Maleimide-functionalized polymers are also being explored in the development of hydrogels for regenerative medicine and tissue engineering applications, such as maleimide-modified hyaluronic acid and gelatin hydrogels. nih.gov The ability to functionalize polymers with maleimide groups allows for tailored interactions with biological systems and the creation of biomaterials with specific properties for drug delivery and tissue engineering. nanosoftpolymers.com

Biomedical Applications Maleimide-containing polymers are widely used in biological applications, primarily for conjugating biomolecules via thiol-containing cysteine residues due to the highly selective nature of the Michael addition of thiols to maleimides.specificpolymers.comthis compound has been investigated for its potential in drug delivery systems and as a therapeutic agent.benchchem.comIts increased hydrophobicity, attributed to the octyl chain, can enhance its ability to interact with lipid membranes and hydrophobic regions of proteins, which is particularly useful in applications requiring membrane permeability and stability.benchchem.com

Hydrogels for Tissue Engineering and Drug Delivery Hydrogels are three-dimensional hydrophilic polymeric networks that mimic the extracellular matrix (ECM) and are widely used in tissue engineering and drug delivery due to their ability to support cellular functions and encapsulate therapeutic agents.mdpi.comtandfonline.comMaleimide-functionalized polymers are frequently used to create hydrogels through the thiol-maleimide reaction, which is advantageous for cell encapsulation as it occurs under physiological conditions with no toxic by-products.mdpi.combiorxiv.org

Maleimide-Functionalized Dextran (B179266) and Hyaluronic Acid Hydrogels Maleimide-functionalized polysaccharides like dextran and hyaluronic acid are used to develop hydrogels for tissue scaffold biofabrication and drug delivery through the thiol-maleimide reaction.mdpi.comresearchgate.netMaleimide-functionalized dextran (Dex-Mal) and hyaluronic acid (HA-Mal) can be crosslinked with thiol-containing molecules, such as thiolated polyethylene (B3416737) glycol (PEG-thiol), to form hydrogels.mdpi.commdpi.commdpi.comwiserpub.comThis reaction is rapid and can occur under cell-friendly conditions.mdpi.comnih.govStudies have explored the synthesis and characterization of these hydrogels, evaluating properties like gelation time, swelling ratio, and degradation rate. For instance, a study investigating hydrogels formed from Dex-Mal and thiol-functionalized hyaluronic acid (HA-SH) found that the gelation time could be varied by adjusting the weight percentage of precursors. An optimal formulation of 2% Dex-Mal and 2% HA-SH resulted in hydrogels that exhibited good flexibility and complete degradation after 9 days, suggesting their potential for tissue regeneration.wiserpub.com

Data Table 1: Properties of a Maleimide-Functionalized Dextran and Hyaluronic Acid Hydrogel System wiserpub.com

PropertyObservation/Result
Gelation TimeVariable based on precursor concentration
Optimal GelationAchieved with 2% Dex-Mal and 2% HA-SH
Swelling RatioApproximately 50% for samples from 1g to 5g
Degradation RateComplete degradation observed after 9 days
ViscoelasticityElastic solid behavior

Maleimide groups on the hydrogel backbone allow for the coupling of thiol-containing bioactive molecules, such as RGD peptides, to enhance biological activity and influence cellular behavior. mdpi.comresearchgate.netnih.gov

Cell Response Studies Hydrogels based on maleimide-functionalized dextran and hyaluronic acid have been used in cell response studies to evaluate their biocompatibility and ability to support cellular activities. For instance, hydrogels formed from maleimide-functionalized dextran crosslinked with quantitatively predesigned heterogeneity have been shown to impact cell morphology and fate, including spreading, circularity, and differentiation marker expression in myoblast cells.nih.govThe heterogeneity in pore structure and local stiffness within these hydrogels influenced cellular behavior.nih.govMaleimide-functionalized hyaluronic acid hydrogels incorporating RGD peptides have been used to study cell-matrix interactions and the impact of biochemical signaling on cell phenotype.nih.govnih.govStudies with human mesenchymal stem cells (hMSCs) encapsulated in maleimide-functionalized dextran hydrogels have demonstrated high cell viability and support for adipogenic differentiation.mdpi.comresearchgate.netThe ability to functionalize these hydrogels with bioactive molecules like RGD peptides allows for the creation of a biocompatible environment conducive to cell viability and differentiation, offering a versatile platform for tissue engineering applications.mdpi.comresearchgate.net

Data Table 2: Cell Viability in DexTA-Mal Hydrogels mdpi.comresearchgate.net

Cell TypeHydrogel ConditionCell Viability (Day 1)Cell Viability (Day 14)
hMSCsAll conditions>88%60-81%

Bioconjugation and Protein Modification this compound is employed in bioconjugation techniques to modify proteins and peptides, enhancing their stability and functionality.benchchem.comThe primary mechanism involves a rapid reaction between thiols (from cysteine residues) and maleimides, forming stable thiosuccinimides.benchchem.comThis reaction is crucial for modifying biomolecules.benchchem.comMaleimide-based bioconjugation is widely used to attach biomolecules such as DNA, antibodies, and proteins to various platforms, including nanoparticles.ucl.ac.ukThe highly selective reaction with thiols at physiological pH makes maleimides valuable for site-specific modification of proteins containing cysteine residues.specificpolymers.comWhile maleimide-based bioconjugation is a common strategy, potential side reactions like hydrolysis and retro-Michael reactions can occur, which has led to the exploration of alternative conjugation reagents.google.comHowever, the efficiency and specificity of the thiol-maleimide reaction remain highly utilized in creating stable bioconjugates for various biomedical applications, including targeted drug delivery systems.benchchem.comnih.gov

Antibody-Drug Conjugates (ADCs)

Maleimide chemistry is a widely used method for conjugating drugs to antibodies to create Antibody-Drug Conjugates (ADCs). nih.govacs.org The reactive thiol group of cysteine residues in antibodies is frequently targeted for coupling with maleimide-containing linker-payloads. researchgate.net This approach has been successfully employed in the development of approved ADCs, such as brentuximab vedotin and trastuzumab emtansine, where a maleimide moiety is used for conjugation. creativepegworks.com Research has explored the use of maleimide to modify antibodies for targeted drug delivery, demonstrating enhanced stability and specificity in preclinical models. Furthermore, investigations into "next generation maleimides" conjugated to engineered cysteines in antibodies have shown promise in developing highly stable and potent ADCs. rsc.org Specific maleimide derivatives, such as Maleimide-DOTA, are also used as non-cleavable linkers in ADC synthesis. selleckchem.com

Peptide and Protein Functionalization

This compound is employed in bioconjugation techniques for the modification of proteins and peptides, contributing to enhanced stability and functionality. The reaction between maleimide groups and thiol groups, typically from cysteine residues, is a common method for functionalizing peptides and proteins. biotium.com This reaction proceeds efficiently at neutral pH and results in the formation of stable thioether bonds. biotium.comjku.at This site-specific conjugation method is particularly useful for modifying protein mutants engineered to contain a single free cysteine residue. jku.at The maleimide-thiol coupling reaction is known for its fast kinetics and is not readily reversed by an excess of thiol ligand in the solution. jku.at Maleimide-containing polymers are broadly used in biological applications for conjugating biomolecules through their thiol groups. specificpolymers.com Maleimide functionalization has also been applied to couple proteins to solid surfaces, such as DNA chips. neb.com Bifunctional linkers containing a maleimide group, such as Maleimide-PEG-NHS, are utilized to tether thiol-containing molecules, including proteins with cysteine residues, to amino-functionalized surfaces. jku.at

Drug Delivery Systems

This compound and other maleimide derivatives are being investigated for their potential in various drug delivery systems. The ability of maleimides to form stable conjugates through Michael addition reactions is fundamental to their application in this field. Polymeric micelles, as drug carriers, can be functionalized with maleimide groups for targeted drug delivery. ucla.edu Maleimide functionalization on the surface of micelles has been explored for attaching targeting peptides. ucla.edu Additionally, maleimide-functionalized nanoparticles and liposomes have demonstrated favorable mucoadhesive properties, which can be beneficial for drug delivery applications. acs.org Maleimide-functionalized polycaprolactone (B3415563) micelles represent another class of drug delivery vehicles that have been developed. rsc.org

Targeted Drug Delivery Vehicles (e.g., Graphene Oxide-based)

Thiol-maleimide "click" chemistry has been utilized for the functionalization of reduced graphene oxide (rGO), enabling the facile fabrication of targeted drug delivery vehicles. acs.orgnih.gov In one approach, a maleimide-containing catechol derivative, dopa-MAL, is noncovalently associated with the rGO surface. acs.orgnih.gov Subsequent reaction with thiol-containing molecules, such as a cancer cell targeting cyclic peptide like c(RGDfC), allows for the creation of targeted nanostructures. acs.orgnih.gov Studies have shown that doxorubicin (B1662922) (DOX)-loaded rGO/dopa-MAL-c(RGDfC) nanostructures exhibit enhanced targeting and efficacy in killing specific cancer cells, such as MDA-MB-231 cells. acs.orgnih.gov This functionalization method is advantageous as it is metal-free and can be performed under ambient conditions. acs.orgnih.gov

Maleimide-Decorated Liposomes for Ocular Delivery

Maleimide-decorated PEGylated liposomes have been formulated and evaluated for their potential in ocular drug delivery. nih.govacs.orgreading.ac.uknih.gov These liposomes have shown improved mucoadhesive properties on the bovine conjunctiva compared to conventional and non-functionalized PEGylated liposomes. nih.govacs.orgreading.ac.uknih.gov This enhanced retention is attributed to the formation of covalent bonds between the maleimide groups on the liposome (B1194612) surface and the free thiol groups present in mucin glycoproteins on the conjunctival surface. nih.govreading.ac.uk Research indicates that maleimide-decorated liposomes exhibit superior retention performance on the bovine conjunctiva. nih.govnih.gov However, poor retention on the cornea has been observed for these liposomal formulations. nih.govnih.gov

Micelles for Glutathione (B108866) Quenching and Drug Delivery

Maleimide-functionalized polycaprolactone micelles have been developed with the aim of reducing elevated intracellular glutathione levels in cancer cells. rsc.org High glutathione concentrations are known to contribute to the defense mechanisms of many cancer cells against oxidative stress. rsc.org By incorporating 2,3-diiodomaleimide functionality, these micelles can effectively quench glutathione, even at low concentrations (0.01 mg mL⁻¹). rsc.org These micelles have also been utilized to encapsulate the anticancer drug doxorubicin (DOX), demonstrating pH-dependent drug release. rsc.org The confirmed ability of the polymer to quench intracellular GSH suggests that this approach holds promise for improving the efficacy of cancer treatment by increasing oxidative stress within cancer cells. rsc.org

Antimicrobial Agents and Pharmacophores

The maleimide scaffold is recognized for its broad spectrum of biological activities, including significant antimicrobial properties tandfonline.comresearchgate.netnih.govactascientific.com. This has led to its investigation as a key building block for the development of novel antimicrobial agents tandfonline.comresearchgate.netnih.gov.

Maleimide Scaffold as a Building Block for Antimicrobials

Natural compounds incorporating the maleimide ring structure, often isolated from fungi and marine microorganisms, have demonstrated inherent antimicrobial activities tandfonline.comresearchgate.netnih.gov. The core maleimide structure, characterized by a five-membered heterocyclic ring with two carbonyl groups and a nitrogen atom, provides a versatile platform for chemical modifications that can enhance or tune antimicrobial effects tandfonline.comresearchgate.netactascientific.com.

Research into N-alkylmaleimides, a class of maleimide derivatives where an alkyl chain is attached to the nitrogen atom, has specifically identified N-octylmaleimide (this compound) as possessing antifungal and antibacterial activities oup.comoup.com. Studies have evaluated the efficacy of this compound against various fungal pathogens, including Sclerotinia sclerotiorum and Botrytis cinerea, which are significant causes of agricultural losses . Findings indicate that this compound can significantly reduce fungal growth .

The mechanism underlying the antimicrobial activity of maleimides often involves their reactivity with thiol groups found in cysteine residues of proteins . This reaction leads to the formation of stable thiosuccinimide adducts, which can disrupt essential protein functions and compromise microbial cell integrity, ultimately leading to cell death . This thiol-reactivity is a crucial aspect of the maleimide scaffold's biological activity and its utility in developing antimicrobial agents .

Further research has highlighted the potential of maleimides as promising lead compounds for the development of new antifungal agents, suggesting that structural modifications can optimize their activity researchgate.net.

Prodrug Synthesis

Maleimides are valuable in biomedical research, particularly in the field of prodrug synthesis and targeted drug delivery, largely due to their ability to readily undergo conjugation reactions, especially with thiol-containing molecules asm.orgnih.gov. This characteristic allows maleimide derivatives to serve as linkers for attaching therapeutic agents to carrier molecules, such as proteins or polymers, or to targeting ligands nih.gov.

The use of maleimide groups in bioconjugation is a well-established strategy for developing antibody-drug conjugates (ADCs) and other targeted therapies ucl.ac.uk. By conjugating a drug to a carrier via a maleimide linker, the drug's pharmacokinetic properties, solubility, and targeting to specific cells or tissues can potentially be improved acs.orgacs.orgresearchgate.netnih.gov.

Specific examples in research include the synthesis of prodrug compounds where antibiotic drugs have been linked to maleimide derivatives researchgate.netresearchgate.net. This approach aims to improve the drug-like properties and potentially enable targeted delivery researchgate.net. Additionally, maleimide-decorated liposomes have been investigated for drug delivery applications, demonstrating enhanced retention, which can be beneficial for localized drug action acs.org.

Maleimide-functionalized platinum(IV) complexes have also been synthesized and explored as precursors for binding to thiol-containing biomolecules like human serum albumin (HSA) acs.orgresearchgate.netnih.gov. This strategy leverages HSA as a carrier protein for delivering platinum-based anticancer agents, with the maleimide group facilitating the covalent attachment to the protein's free cysteine thiol nih.gov. The design of such maleimide-functionalized complexes allows for tuning the properties of the prodrug and potentially improving its accumulation in target tissues acs.orgnih.gov.

The versatility of the maleimide moiety in forming stable linkages with thiols makes it a key component in the design and synthesis of various prodrugs and drug delivery systems nih.gov.

Insect Repellents and Pesticide Synergists

While this compound itself is not as widely documented as a direct insect repellent or pesticide synergist as some related compounds, the maleimide structure, particularly when substituted with alkyl chains, is found in compounds with these applications. A notable example is N-octyl bicycloheptene dicarboximide (MGK-264), a compound structurally derived from maleimide and cyclopentadiene, which is a known active ingredient in insect repellents and a widely used pesticide synergist mdpi.comconsumer.org.nzsolutionsstores.comorst.edu.

N-octyl bicycloheptene dicarboximide functions as a synergist by enhancing the effectiveness of insecticides, particularly pyrethroids mdpi.comsolutionsstores.comorst.edu. It achieves this by inhibiting key enzymes within insects, such as mixed-function oxidases, that are responsible for detoxifying or breaking down the insecticide compounds solutionsstores.comorst.edu. By slowing down this metabolic detoxification process, the synergist allows the insecticide to remain active for a longer period or at lower concentrations, thereby increasing its potency and overcoming potential insect resistance solutionsstores.comorst.edu. This compound is incorporated into various household and veterinary pesticide products mdpi.com.

Future Directions and Emerging Research Areas

Development of Novel Reaction Architectures and Mechanisms

Future research is likely to delve deeper into exploiting the inherent reactivity of the maleimide (B117702) moiety in Octyl Maleimide for developing sophisticated reaction architectures. The well-established Michael addition reaction with thiols is a cornerstone of maleimide chemistry, crucial for bioconjugation and polymer synthesis. papyrusbio.com However, exploring novel catalytic systems, reaction conditions, and orthogonal reactivities could lead to unprecedented molecular transformations.

Beyond the classic thiol-maleimide reaction, investigations into other cycloaddition reactions, such as the Diels-Alder reaction, with this compound could yield complex cyclic structures with potential applications in materials science and organic synthesis. nih.govnih.gov The octyl chain can influence the solubility and accessibility of the maleimide group, potentially impacting reaction kinetics and selectivity in different media, including more sustainable solvents.

Emerging research areas include the development of reversible maleimide chemistry, allowing for dynamic control over molecular assembly and disassembly. While the retro-Michael reaction of maleimide-thiol adducts can be challenging to control in biological environments, strategies to tune the stability of these adducts are being explored for controlled release applications. wikipedia.orgnih.gov Novel maleimide reagents with modified structures are also being developed to improve selectivity and reduce unwanted side reactions during bioconjugation. ucl.ac.uk

The use of this compound in controlled polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, could lead to the creation of well-defined polymers with tailored properties for various applications. nih.gov The incorporation of the hydrophobic octyl group can influence the self-assembly behavior of these polymers in aqueous solutions.

Smart Materials and Responsive Systems

The unique properties of this compound make it a compelling component in the design of smart materials and responsive systems. Its ability to undergo selective reactions, particularly with thiols, can be leveraged to create materials that respond to specific stimuli.

Thiol-maleimide adducts have already been utilized as dynamic crosslinkers in polymeric materials, leading to the development of self-healing and malleable systems that respond to changes in temperature or pH. rsc.org The dynamic nature of these bonds allows for rearrangement and repair of the material network. Incorporating this compound into such systems could introduce a hydrophobic component that influences the material's bulk properties, swelling behavior, and interaction with hydrophobic guest molecules.

Stimuli-responsive hydrogels are another area where maleimide chemistry, and potentially this compound, is being explored. nih.gov These materials can undergo significant physical or chemical changes in response to external triggers, making them suitable for applications in drug delivery, tissue engineering, and biosensing. nih.govidu.ac.id The hydrophobic octyl chain could influence the encapsulation and release of hydrophobic drugs within hydrogel matrices.

Redox-responsive nanogels fabricated through thiol-maleimide Michael addition are being investigated for targeted drug delivery, where degradation and drug release are triggered by the reductive environment within cells. rsc.org this compound's hydrophobicity could play a role in the loading efficiency and release kinetics of hydrophobic drugs from these nanocarriers.

Advanced Biomedical Applications and Theranostics

This compound's reactivity and its hydrophobic character make it a valuable tool in the development of advanced biomedical applications, including targeted drug delivery and bioconjugation strategies. ontosight.ai

Maleimide-mediated bioconjugation, primarily through reaction with cysteine residues in proteins, is a widely used technique for creating antibody-drug conjugates, protein-based microarrays, and modified peptides with enhanced stability and functionality. papyrusbio.comwikipedia.org The octyl chain in this compound can influence the solubility and membrane permeability of the resulting bioconjugates, which is particularly relevant for applications involving cellular uptake or interaction with lipid membranes.

Research is exploring the use of maleimide-modified liposomes and nanoparticles for targeted drug delivery. nih.govmdpi.com The maleimide groups on the surface can be used to attach targeting ligands that bind to specific cells or tissues. The hydrophobic octyl tail of N-Octylmaleimide could contribute to the stability of lipid-based delivery systems and influence their interaction with biological membranes. Studies have shown that maleimide-thiol linkages in therapeutic microbubbles can alter biodistribution compared to other linkages, suggesting potential for directing drug delivery to specific organs like the liver. mdpi.com

Furthermore, maleimide-functionalized complexes are being investigated as platforms for targeted drug delivery, utilizing the selective binding to thiol groups on tumor-targeting molecules. rsc.org this compound could potentially be incorporated into such complexes to influence their pharmacokinetic properties and interaction with biological systems due to its hydrophobic nature.

The integration of diagnostic and therapeutic functionalities into a single system, known as theranostics, is a rapidly evolving field. Maleimide chemistry can play a role in conjugating imaging agents or targeting moieties to therapeutic carriers. Future research could explore the use of this compound in constructing theranostic systems that leverage its hydrophobic properties for drug encapsulation and its maleimide reactivity for targeted delivery or imaging probe attachment.

Sustainable Synthesis and Green Chemistry Approaches

Given the increasing emphasis on environmentally friendly chemical processes, future research will focus on developing sustainable synthesis routes for this compound and incorporating green chemistry principles into its applications.

Traditional synthesis of N-alkyl maleimides often involves the reaction of maleic anhydride (B1165640) with an amine followed by dehydration, typically requiring harsh conditions and generating byproducts. papyrusbio.com Exploring alternative, greener synthetic methods, such as catalyst-free reactions, microwave-assisted synthesis, or reactions in sustainable solvents like water or bio-based solvents, is crucial. tandfonline.comresearchgate.netgctlc.orgorganic-chemistry.orgresearchgate.net

The use of maleimide chemistry in aqueous media and the development of water-soluble maleimide derivatives are steps towards more sustainable bioconjugation and material synthesis. lumiprobe.com While this compound itself has limited aqueous solubility due to the octyl chain, strategies like incorporating hydrophilic linkers or utilizing micellar systems could enable its use in greener aqueous-based reactions. nih.gov

Furthermore, the design of maleimide-containing materials with inherent recyclability or biodegradability aligns with green chemistry principles. researchgate.net Developing dynamic polymer networks utilizing reversible maleimide chemistry could allow for reprocessing and closed-loop recycling of materials. researchgate.net Investigating the environmental impact of this compound throughout its lifecycle, from synthesis to disposal, and exploring biodegradable alternatives or degradation pathways will be important future directions.

The application of green chemistry metrics, such as atom economy and process mass intensity, to the synthesis and reactions involving this compound will be essential for evaluating and improving the sustainability of these processes. tandfonline.comrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for octyl maleimide, and how are purity and structural integrity validated?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution, where maleic anhydride reacts with octylamine under controlled anhydrous conditions. Structural validation requires 1H-NMR^1 \text{H-NMR} (e.g., maleimide proton peaks at δ 6.7–7.0 ppm) and 13C-NMR^{13} \text{C-NMR}. Purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or LC-MS. For reproducibility, protocols from nanoparticle functionalization studies (e.g., PLGA-PEG maleimide formulations) can be adapted, emphasizing solvent choice (e.g., DMF or THF) to prevent hydrolysis .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices like biological or polymeric systems?

  • Methodological Answer : Surface-Enhanced Raman Spectroscopy (SERS) offers semi-quantitative detection (60–120 µg/mL range) with maleimide-specific peaks at 1,660 cm1^{-1} (C=O stretch) and 1,400 cm1^{-1} (C-N-C bend) . For lower detection limits (<10 µg/mL), HPLC-UV (λ = 310 nm) or LC-MS/MS in MRM mode is preferred. Sample preparation should include extraction with organic solvents (e.g., dichloromethane) to isolate this compound from hydrophilic interferents .

Advanced Research Questions

Q. How does the octyl chain influence maleimide’s reactivity and solubility in bioconjugation applications?

  • Methodological Answer : The octyl group increases hydrophobicity, reducing aqueous solubility but enhancing compatibility with lipid bilayers or polymeric cores (e.g., PLGA nanoparticles). This can lead to maleimide group burial in hydrophobic regions, as observed in PLGA-PEG nanoparticles, where only 50% of maleimide groups are surface-accessible. To mitigate this, use hydrophilic spacers (e.g., PEG linkers) or characterize accessibility via thiol titration (e.g., Ellman’s assay) .

Q. How can researchers resolve discrepancies between theoretical and experimental ligand conjugation efficiencies in this compound-functionalized nanoparticles?

  • Methodological Answer : Discrepancies arise from maleimide burial in nanoparticle cores (e.g., 6 vs. 77 ligands/NP in 10% maleimide formulations). Quantify accessible maleimide via qPAINT (quantitative DNA-PAINT microscopy) or 19F-NMR^{19} \text{F-NMR} using fluorine-labeled thiols. Cross-reference with cysteine titration assays and adjust formulation parameters (e.g., PEG molecular weight, maleimide density) to optimize surface availability .

Q. What methodological considerations are critical when comparing kinetic data of this compound reactions obtained via UV spectroscopy vs. 1H-NMR^1 \text{H-NMR}?

  • Methodological Answer : UV spectroscopy (310 nm) tracks maleimide consumption in real-time but lacks specificity in multicomponent systems. 1H-NMR^1 \text{H-NMR} provides direct structural evidence (e.g., maleimide proton disappearance) but requires deuterated solvents and longer acquisition times. Calibrate both methods with internal standards (e.g., maleic acid) and validate activation energy (EaE_a) calculations using Arrhenius plots .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting data on this compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies must control pH (maleimide hydrolyzes above pH 7.5) and temperature. Use buffered solutions (e.g., PBS, pH 6.5–7.0) and track hydrolysis via HPLC or loss of thiol reactivity. Conflicting reports often stem from variable buffer compositions or incubation times; replicate conditions from prior studies (e.g., 24-hour stability assays at 37°C) .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response effects in cellular assays?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC50_{50} values. For cytotoxicity assays, apply ANOVA with post-hoc Tukey tests to compare groups, ensuring n ≥ 3 biological replicates. Normalize data to vehicle controls and report confidence intervals to address variability .

Experimental Design and Reproducibility

Q. What protocols ensure reproducibility in this compound-based polymer synthesis?

  • Methodological Answer : Document maleimide-to-monomer ratios (e.g., 10–100 mol%), solvent purity (e.g., anhydrous DMF), and reaction times (typically 24–48 hours). For Diels-Alder reactions, specify diene partners (e.g., furan derivatives) and thermal conditions (e.g., 60°C for reversible bonding). Include TgT_g (glass transition temperature) data via DSC to confirm polymer structure .

Q. How can researchers validate this compound’s role in targeted drug delivery systems?

  • Methodological Answer : Use fluorescence quenching assays (e.g., Tide Quencher™ 5WS maleimide with Cy5-labeled ligands) to confirm thiol-specific conjugation. Validate targeting via flow cytometry (e.g., receptor-positive vs. negative cells) and in vivo imaging. Compare release kinetics in reducing (e.g., glutathione-rich) vs. non-reducing environments to confirm disulfide stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.